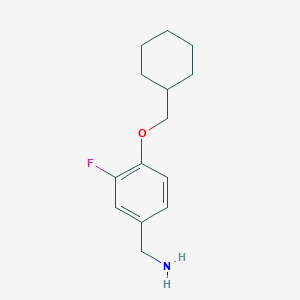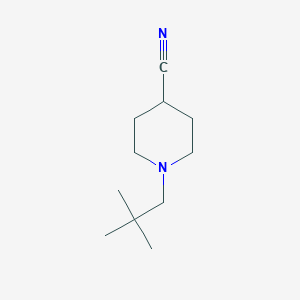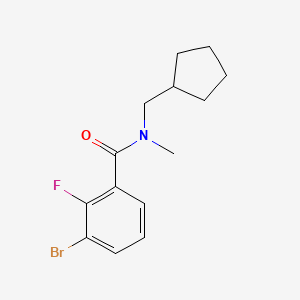
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups are substituted with benzyl groups. This compound is significant in organic synthesis and has various applications in the biomedical industry, particularly as a precursor for glycosidic drugs used in studying specific diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose typically involves the benzylation of methyl α-D-glucopyranoside. Controlled benzylation using benzyl chloride and bases like LiOH or KOH can selectively produce the desired tri-benzyl ether . The reaction conditions often include:
Solvent: Acetone or similar organic solvents.
Temperature: Room temperature (around 25°C).
Reagents: Benzyl chloride, LiOH or KOH.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques like crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Acts as a precursor for glycosidic drugs, aiding in the study of diseases like diabetes and cancer.
Medicine: Utilized in the development of therapeutic agents targeting metabolic disorders.
Industry: Employed in the production of various biochemical reagents and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of glycosidic bonds. The pathways involved include:
Glycosylation Pathways: Enzymatic processes that attach sugar moieties to proteins or lipids.
Molecular Targets: Enzymes like glycosyltransferases that catalyze the transfer of glycosyl groups.
類似化合物との比較
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: Another benzylated derivative of D-glucose with similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A fully benzylated derivative used in organic synthesis.
Uniqueness
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of glycosidic drugs and other complex carbohydrates.
特性
分子式 |
C28H32O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
2-methoxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)25(29)26(32-18-22-13-7-3-8-14-22)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
InChIキー |
UFTIKUYXMPCFQZ-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)



![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)








